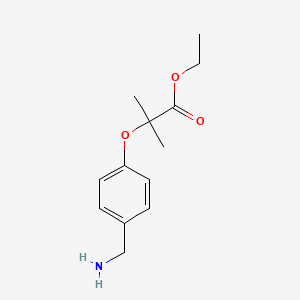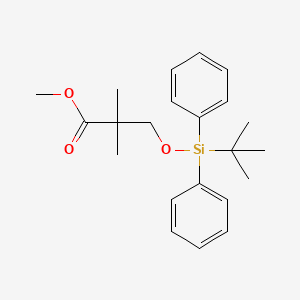
methyl 3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropanoate is an organic compound that features a tert-butyldiphenylsilyl protecting group attached to a methyl ester. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropanoate typically involves the reaction of tert-butyldiphenylsilyl chloride with a suitable alcohol in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane or acetonitrile at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the silyl ether moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the specific conditions.
Reduction: Alcohols or alkanes.
Substitution: Various substituted silyl ethers or esters.
Applications De Recherche Scientifique
Methyl 3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropanoate is used in a variety of scientific research applications:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: In the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: In the development of pharmaceuticals where the stability of the silyl ether is advantageous.
Industry: Used in the production of fine chemicals and intermediates for various industrial applications
Mécanisme D'action
The mechanism of action of methyl 3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropanoate primarily involves the protection of hydroxyl groups. The tert-butyldiphenylsilyl group provides steric hindrance, which prevents unwanted reactions at the protected site. This stability is particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl ethers: Similar in function but less sterically hindered.
Trimethylsilyl ethers: Less stable under acidic conditions.
Triisopropylsilyl ethers: More stable in the presence of fluoride ions but less commonly used.
Uniqueness
Methyl 3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropanoate is unique due to its increased stability towards acidic hydrolysis and nucleophilic species compared to other silyl ethers. This makes it particularly valuable in complex organic syntheses where selective protection is required .
Propriétés
Formule moléculaire |
C22H30O3Si |
|---|---|
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
methyl 3-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylpropanoate |
InChI |
InChI=1S/C22H30O3Si/c1-21(2,3)26(18-13-9-7-10-14-18,19-15-11-8-12-16-19)25-17-22(4,5)20(23)24-6/h7-16H,17H2,1-6H3 |
Clé InChI |
TWMLEMQRVQWZHF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
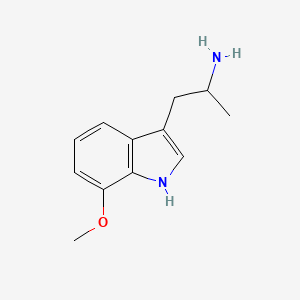
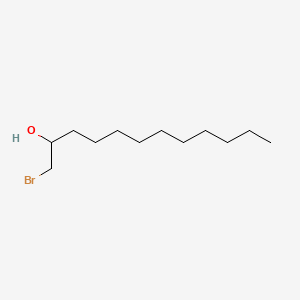
![2-(hydroxymethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8714082.png)

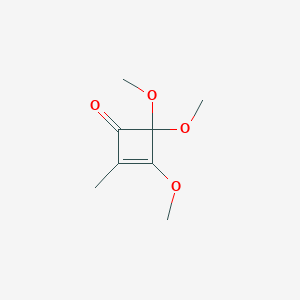

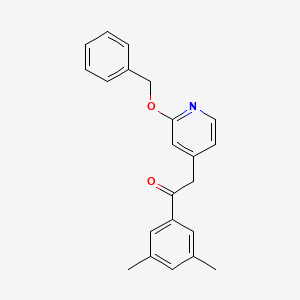
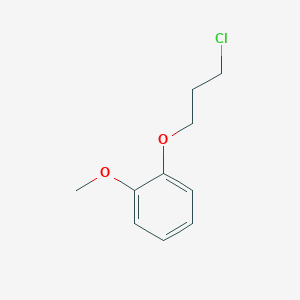
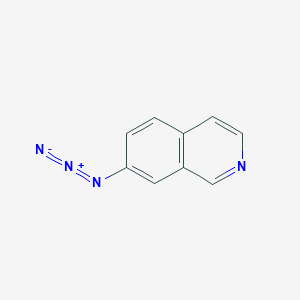
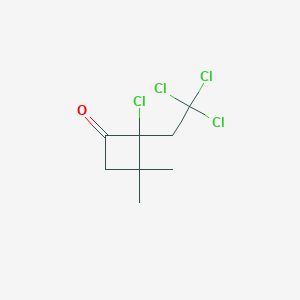
![3-[5-(4-fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B8714153.png)
![2,11-Dibromobenzo[c]phenanthrene](/img/structure/B8714159.png)

